Poloxin

Vue d'ensemble

Description

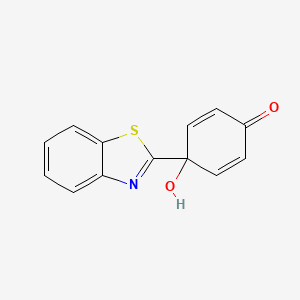

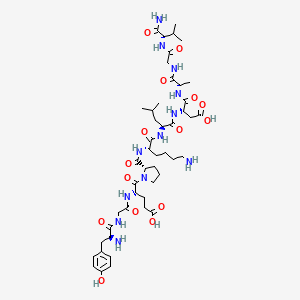

Poloxin is a non-ATP competitive Polo-like Kinase 1 polo-box domain (Plk1 PBD) inhibitor . It has an apparent IC50 of 4.8 μM . Poloxin’s IC50 values against the PBDs of Plk2 and Plk3 as Plk1 are approximately 4-fold and 11-fold higher, respectively .

Synthesis Analysis

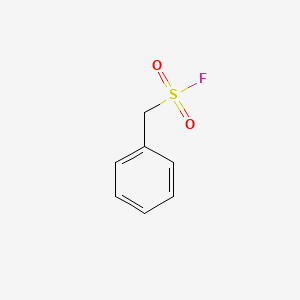

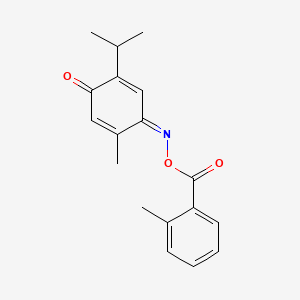

The synthesis of Poloxin involves complex chemical reactions . The exact process is not detailed in the available resources, but it involves the creation of a non-ATP competitive inhibitor that targets the polo-box domain .Molecular Structure Analysis

Poloxin has a complex molecular structure . It is designed to specifically target the polo-box domain (PBD) of Polo-like kinase 1 (Plk1), which is a critical regulator of cell division .Chemical Reactions Analysis

Poloxin interacts with the polo-box domain (PBD) of Polo-like kinase 1 (Plk1) in a specific manner . It is known to be an alkylating agent .Physical And Chemical Properties Analysis

Poloxin has a molecular weight of 297.35 g/mol . It is a solid substance with a light yellow to yellow color . Its solubility in DMSO is 59 mg/mL .Applications De Recherche Scientifique

1. Inhibition of Polo-like Kinase 1 (PLK1) in Cancer Treatment

- Application Summary: Poloxin has been identified as an inhibitor of the polo-box domain (PBD) of PLK1, a key regulator enzyme of cell cycle progression. PLK1 is overexpressed in many human tumors and is a promising target for cancer treatment .

- Methods of Application: The study identified four novel PLK1 PBD inhibitors, including Poloxin, through cytotoxicity screening and fluorescence polarization assay of a chemical library of natural and semisynthetic compounds .

- Results: The tested compounds inhibited tumor cell growth of sensitive CCRF-CEM and multidrug-resistant CEM/ADR5000 leukemia cells. The compounds increased the apoptotic cell fraction, indicating apoptosis as a major mechanism of cell death .

2. Induction of Apoptosis in Tumor Cells

- Application Summary: Poloxin-2HT+, a hydrophobically-tagged Plk1 PBD inhibitor, selectively degrades the tumor target Plk1 and induces apoptosis in human tumor cells with higher potency than the hydrophobically-tagged inhibitor Poloxin-2HT .

- Methods of Application: The study changed the hydrophobic tag of Poloxin-2HT to create Poloxin-2HT+, which was then used to selectively degrade the tumor target Plk1 .

- Results: Poloxin-2HT+ induced apoptosis in human tumor cells with higher potency than the hydrophobically-tagged inhibitor Poloxin-2HT .

3. Induction of Mitotic Arrest

- Application Summary: Poloxin-2, an optimized analog of Poloxin, induces mitotic arrest and apoptosis in cultured human tumor cells at low micromolar concentrations .

- Methods of Application: The study identified Poloxin-2, which displayed significantly improved potency and selectivity over Poloxin .

- Results: Poloxin-2 induced mitotic arrest and apoptosis in cultured human tumor cells at low micromolar concentrations .

4. Regulation of Cell Cycle Progression

- Application Summary: PLK1 has an important role in the regulation of cell cycle and represents an important target for cancer treatment. This enzyme belongs to the Polo-like kinases family, which is characterized by a regulatory domain named Polo-box domain (PBD). Rather than regular kinase inhibitors, this domain provides high selectivity to PLK1 .

- Methods of Application: The study identified four novel PLK1 PBD inhibitors, including Poloxin, through cytotoxicity screening and fluorescence polarization assay of a chemical library of natural and semisynthetic compounds .

- Results: The tested compounds inhibited tumor cell growth of sensitive CCRF-CEM and multidrug-resistant CEM/ADR5000 leukemia cells. The compounds increased the apoptotic cell fraction, which indicates apoptosis as a major mechanism of cell death .

5. Induction of Apoptosis in Tumor Cells with Hydrophobically-Tagged Inhibitor

- Application Summary: Poloxin-2HT+, a hydrophobically-tagged Plk1 PBD inhibitor, selectively degrades the tumor target Plk1 and induces apoptosis in human tumor cells with higher potency than the hydrophobically-tagged inhibitor Poloxin-2HT .

- Methods of Application: The study changed the hydrophobic tag of Poloxin-2HT to create Poloxin-2HT+, which was then used to selectively degrade the tumor target Plk1 .

- Results: Poloxin-2HT+ induced apoptosis in human tumor cells with higher potency than the hydrophobically-tagged inhibitor Poloxin-2HT .

6. Induction of Mitotic Arrest with Optimized Analog

- Application Summary: Poloxin-2, an optimized analog of Poloxin, induces mitotic arrest and apoptosis in cultured human tumor cells at low micromolar concentrations .

- Methods of Application: The study identified Poloxin-2, which displayed significantly improved potency and selectivity over Poloxin .

- Results: Poloxin-2 induced mitotic arrest and apoptosis in cultured human tumor cells at low micromolar concentrations .

4. Regulation of Cell Cycle Progression

- Application Summary: PLK1 has an important role in the regulation of cell cycle and represents an important target for cancer treatment. This enzyme belongs to the Polo-like kinases family, which is characterized by a regulatory domain named Polo-box domain (PBD). Rather than regular kinase inhibitors, this domain provides high selectivity to PLK1 .

- Methods of Application: The study identified four novel PLK1 PBD inhibitors, including Poloxin, through cytotoxicity screening and fluorescence polarization assay of a chemical library of natural and semisynthetic compounds .

- Results: The tested compounds inhibited tumor cell growth of sensitive CCRF-CEM and multidrug-resistant CEM/ADR5000 leukemia cells. The compounds increased the apoptotic cell fraction, which indicates apoptosis as a major mechanism of cell death .

5. Induction of Apoptosis in Tumor Cells with Hydrophobically-Tagged Inhibitor

- Application Summary: Poloxin-2HT+, a hydrophobically-tagged Plk1 PBD inhibitor, selectively degrades the tumor target Plk1 and induces apoptosis in human tumor cells with higher potency than the hydrophobically-tagged inhibitor Poloxin-2HT .

- Methods of Application: The study changed the hydrophobic tag of Poloxin-2HT to create Poloxin-2HT+, which was then used to selectively degrade the tumor target Plk1 .

- Results: Poloxin-2HT+ induced apoptosis in human tumor cells with higher potency than the hydrophobically-tagged inhibitor Poloxin-2HT .

6. Induction of Mitotic Arrest with Optimized Analog

- Application Summary: Poloxin-2, an optimized analog of Poloxin, induces mitotic arrest and apoptosis in cultured human tumor cells at low micromolar concentrations .

- Methods of Application: The study identified Poloxin-2, which displayed significantly improved potency and selectivity over Poloxin .

- Results: Poloxin-2 induced mitotic arrest and apoptosis in cultured human tumor cells at low micromolar concentrations .

Safety And Hazards

Orientations Futures

Research is ongoing to improve the efficacy of Poloxin and similar compounds . Future strategies may involve the development of more efficacious anti-Plk1 therapeutics .

Relevant Papers Several papers have been published on Poloxin, discussing its properties, mechanism of action, and potential applications . These papers provide valuable insights into the ongoing research and development of Poloxin as a potential therapeutic agent.

Propriétés

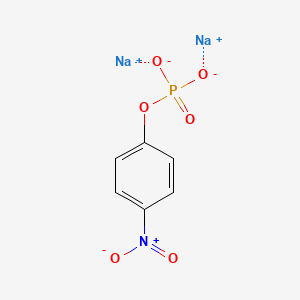

IUPAC Name |

[(Z)-(2-methyl-4-oxo-5-propan-2-ylcyclohexa-2,5-dien-1-ylidene)amino] 2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-11(2)15-10-16(13(4)9-17(15)20)19-22-18(21)14-8-6-5-7-12(14)3/h5-11H,1-4H3/b19-16- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMOJHDQJJPIVEC-MNDPQUGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)ON=C2C=C(C(=O)C=C2C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C(=O)O/N=C\2/C=C(C(=O)C=C2C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30430634 | |

| Record name | Poloxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Poloxin | |

CAS RN |

321688-88-4 | |

| Record name | Poloxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 321688-88-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-5-[5-[(E)-[3-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B1678895.png)

![5-(1h-Pyrrolo[2,3-B]pyridin-3-Ylmethyl)-N-[4-(Trifluoromethyl)benzyl]pyridin-2-Amine](/img/structure/B1678903.png)